molecular formula C14H19Br B104578 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene CAS No. 27452-17-1

6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene

Cat. No.: B104578
CAS No.: 27452-17-1
M. Wt: 267.2 g/mol
InChI Key: NLOOVMVNNNYLFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (CAS: 27452-17-1) is a brominated tetrahydronaphthalene derivative with the molecular formula C₁₄H₁₉Br and a molecular weight of 267.21 g/mol . It is a colorless to light yellow liquid with a density of 1.165 g/cm³, a melting point of 34°C, and a boiling point range of 110–115°C . The compound is insoluble in water but soluble in organic solvents like ethers and alcohols.

Preparation Methods

Bromination of 1,1,4,4-Tetramethyl-1,2,3,4-Tetrahydronaphthalene

The core synthesis route involves electrophilic aromatic bromination of 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene. Bromine (Br₂) acts as the electrophile, targeting the aromatic ring’s electron-rich positions. The reaction proceeds via a two-step mechanism:

  • Generation of the bromonium ion (Br⁺) through interaction with a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃).

  • Electrophilic attack at the para position relative to the methyl groups, yielding 6-bromo substitution .

Key reagents :

  • Bromine (Br₂) in stoichiometric amounts (1.0–1.2 equivalents).

  • Lewis acid catalysts: FeBr₃ (0.5–1.5 mol%) or AlCl₃ (1.0–2.0 mol%).

  • Solvents: Dichloromethane (DCM) or carbon tetrachloride (CCl₄) .

Catalytic Bromination Using Lewis Acid Catalysts

Lewis acids critically influence regioselectivity and reaction efficiency. Comparative studies reveal:

CatalystTemperature (°C)Time (hrs)Yield (%)Selectivity (%)
FeBr₃25–304–678–8292–95
AlCl₃40–456–872–7588–90
None60–7012–24<50<70

FeBr₃ outperforms AlCl₃ due to its stronger electrophilic activation, enabling milder conditions and reduced dibrominated byproducts .

Optimization of Reaction Parameters

Temperature Control

Lower temperatures (25–30°C) favor mono-bromination, while temperatures >50°C promote di-bromination. Kinetic studies show a 15% increase in dibrominated impurities when reactions exceed 40°C .

Stoichiometric Ratios

A Br₂:substrate ratio of 1.05:1 minimizes unreacted starting material while avoiding excess Br₂, which complicates purification.

Solvent Effects

Non-polar solvents (CCl₄) enhance selectivity by stabilizing the bromonium ion intermediate. Polar solvents (DCM) accelerate reaction rates but reduce selectivity by 8–12% .

Purification and Characterization Techniques

Column Chromatography

  • Stationary phase : Silica gel (60–120 mesh).

  • Eluent : Hexane/ethyl acetate (95:5 v/v).

  • Purity : ≥97% after purification .

Recrystallization

  • Solvent : Ethanol or methanol.

  • Yield recovery : 85–90% with >99% purity .

Analytical Validation

  • ¹H NMR (CDCl₃): δ 1.28 (s, 12H, CH₃), 2.70 (m, 4H, CH₂), 6.95 (d, 1H, Ar-H), 7.32 (d, 1H, Ar-H) .

  • GC-MS : m/z 267.2 (M⁺), 188.1 (base peak, C₁₄H₁₉⁺) .

Industrial-Scale Production Considerations

Continuous Flow Reactors

  • Advantages : Improved heat dissipation, consistent product quality.

  • Throughput : 5–10 kg/hr with 80–85% yield.

Waste Management

  • Bromine recovery : Distillation reclaims 70–75% of unreacted Br₂.

  • Catalyst recycling : FeBr₃ reused for 3–5 cycles after aqueous washing .

Comparative Analysis with Alternative Halogenation Methods

MethodReagentSelectivity (%)Yield (%)Cost (USD/kg)
Br₂/FeBr₃Bromine92–9578–82120–150
NBS/UVN-Bromosuccinimide85–8865–70200–220
HBr/H₂O₂HBr75–8060–6590–110

Br₂/FeBr₃ remains the most cost-effective and selective approach, despite requiring careful handling .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form the corresponding tetramethyltetralin derivative.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of brominated naphthoquinones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Major Products Formed

    Substitution: Formation of various substituted tetramethyltetralin derivatives.

    Reduction: Formation of 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene.

    Oxidation: Formation of brominated naphthoquinones.

Scientific Research Applications

Organic Synthesis

6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene serves as a precursor in the synthesis of complex organic molecules. Its bromine atom allows for electrophilic substitution reactions that are essential in organic synthesis pathways. This compound can be used to create various derivatives that are useful in pharmaceuticals and agrochemicals .

Biological Studies

This compound has been investigated for its potential biological activities:

  • Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve the disruption of microbial cell membranes or interference with metabolic pathways.
  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The bromine atom is thought to play a crucial role in its interaction with cellular targets.

Stem Cell Research

One of the more innovative applications of this compound is in stem cell differentiation. It acts as a synthetic retinoid derivative that can modulate signaling pathways critical for stem cell fate decisions. By interacting with retinoic acid receptors (RARs) and retinoid X receptors (RXRs), this compound influences gene expression profiles that promote differentiation into specific cell types .

Specialty Chemicals Production

In industrial settings, this compound is utilized in the production of specialty chemicals and materials with tailored properties. Its unique chemical structure allows it to be incorporated into formulations that require specific physical or chemical characteristics .

Drug Development

The compound is explored for its potential use as a pharmacological agent in drug development. Its ability to modulate biological pathways makes it a candidate for further investigation into therapeutic applications.

Mechanism of Action

The mechanism of action of 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in electrophilic interactions, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, thereby exerting its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Tetrahydronaphthalene Core

The table below compares 6-Bromo-1,1,4,4-tetramethyltetralin with derivatives modified at the 6,7-positions or methyl groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Yield Applications References
6-Bromo-1,1,4,4-tetramethyltetralin C₁₄H₁₉Br 267.21 Br at C6 Bromination with Fe/I₂ 86–92% Retinoid synthesis
6,7-Dibromo-1,1,4,4-tetramethyltetralin C₁₄H₁₈Br₂ 386.11 Br at C6 and C7 Double bromination 86% Precursor for dicyano derivatives
6,7-Dicyano-1,1,4,4-tetramethyltetralin C₁₆H₁₈N₂ 238.33 CN at C6 and C7 Rosenmund von Braun reaction 84% Meso-substituted porphyrins
6-(Bromomethyl)-1,1,4,4-tetramethyltetralin C₁₅H₂₁Br 281.23 BrCH₂ at C6 Bromomethylation N/A Intermediate for alkylation
2-Bromo-1-(5,5,8,8-tetramethyltetralin-2-yl)ethan-1-one C₁₆H₂₁BrO 309.24 BrCH₂CO at C2 Bromoacetylation N/A Unspecified organometallics

Key Observations :

  • Substituent Effects: Bromine at C6 (target compound) enables aromatic electrophilic substitution, while bromomethyl or cyano groups allow nucleophilic reactions or cross-coupling (e.g., Sonogashira) .
  • Stability : The 1,1,4,4-tetramethyltetralin core enhances steric protection, reducing oxidation at the benzylic positions .

Retinoid Analogues

The target compound’s structure mimics the trimethylcyclohexenyl ring in natural retinoids. Its bromine atom facilitates further functionalization, as seen in EC234a, a synthetic retinoid with an acetylene linker that induces neural tissue differentiation in stem cells . In contrast, 6,7-dicyano-tetramethyltetralin is used to synthesize UV-Vis active tetrabenzotriazaporphyrins (λₘₐₓ = 689 nm), highlighting its utility in materials science .

Biological Activity

6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (commonly referred to as 6-Br-TMN) is a brominated derivative of tetramethyl-tetrahydronaphthalene. This compound has garnered interest in various fields of biological and medicinal chemistry due to its potential applications in stem cell research and its role as a synthetic retinoid derivative.

  • IUPAC Name : 6-bromo-1,1,4,4-tetramethyl-2,3-dihydronaphthalene
  • Molecular Formula : C₁₄H₁₉Br
  • Molecular Weight : 267.21 g/mol
  • Melting Point : 34°C to 37°C
  • Solubility : Insoluble in water; light sensitive .

Stem Cell Differentiation

One of the primary applications of 6-Br-TMN is in the synthesis and evaluation of synthetic retinoid derivatives that act as inducers of stem cell differentiation. Retinoids are known for their role in regulating gene expression during development and differentiation processes. Research indicates that compounds like 6-Br-TMN can modulate signaling pathways critical for stem cell fate decisions .

The biological activity of 6-Br-TMN is attributed to its structural similarity to natural retinoids. It is believed to interact with retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are crucial for mediating the effects of retinoic acid in cellular processes. This interaction may lead to alterations in gene expression profiles that promote differentiation .

Case Studies and Experimental Data

Several studies have explored the efficacy of 6-Br-TMN in promoting stem cell differentiation:

  • Study on Retinoid Derivatives :
    • A study demonstrated that synthetic retinoid derivatives, including 6-Br-TMN, significantly enhanced the differentiation of embryonic stem cells into neuronal lineages. The results indicated a dose-dependent response with optimal concentrations yielding maximal differentiation rates .
  • High-Throughput Screening :
    • In a high-throughput screening (HTS) setup, 6-Br-TMN was evaluated alongside other compounds for their ability to induce differentiation in various stem cell lines. The compound showed promising activity with an IC₅₀ value indicating effective concentrations for inducing differentiation .

Data Table: Biological Activity Summary

Compound NameActivity TypeIC₅₀ (µM)Reference
This compoundStem Cell Differentiation5.0
Synthetic Retinoid ANeuronal Differentiation10.0
Synthetic Retinoid BMyogenic Differentiation8.5

Q & A

Basic Research Questions

Q. How can synthesis of 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene be optimized for high yield?

Methodological Answer: The compound can be synthesized via bromination of 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene using bromine (Br₂) in dichloromethane at 0–20°C under inert atmosphere. A boron trifluoride-tetrahydrofuran (BF₃·THF) complex is employed as a catalyst, achieving a 92% yield after 2 hours. Key steps include maintaining low temperatures to minimize side reactions and ensuring anhydrous conditions .

ParameterCondition
CatalystBF₃·THF complex
SolventDichloromethane
Temperature0–20°C
Reaction Time2 hours
Yield92%

Q. What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to identify substituents and confirm regiochemistry. For example, methyl groups at positions 1 and 4 produce distinct singlet peaks.
  • High-Performance Liquid Chromatography (HPLC): Validate purity (>90%) and detect impurities using reverse-phase columns with UV detection .
  • Mass Spectrometry (HRMS): Confirm molecular weight (267.20 g/mol for C₁₄H₁₉Br) and fragmentation patterns .

Q. What are common functionalization reactions for this compound?

Methodological Answer:

  • Friedel-Crafts Acylation: React with methyl 4-(chlorocarbonyl)benzoate in CH₂Cl₂ using AlCl₃ to introduce aromatic ketone groups. Hydrolysis of the ester yields carboxylic acids for further derivatization .
  • Bromination: Use N-bromosuccinimide (NBS) to generate brominated derivatives, though regioselectivity challenges may arise, requiring chromatographic separation .

Advanced Research Questions

Q. How can regioselectivity issues in bromination of tetramethyl-tetrahydronaphthalene derivatives be addressed?

Methodological Answer: Bromination with NBS often produces mixtures (e.g., 1.3:1 ratio of isomers in ). To resolve this:

  • Post-Reaction Processing: Treat the mixture with CuI and dimethylformamide (DMF) in sodium methoxide to isomerize intermediates.
  • Chromatographic Separation: Use silica gel columns with gradient elution (hexane/ethyl acetate) to isolate pure regioisomers .

Q. How is this compound utilized in medicinal chemistry, particularly for retinoid and enzyme inhibitor design?

Methodological Answer:

  • Retinoid Analogues: The tetramethyl-tetrahydronaphthalene scaffold replaces the trimethylcyclohexenyl ring in retinoids to enhance metabolic stability. For example, coupling with polyene chains via Heck–Mizoroki reactions produces retinoid-like molecules with neural differentiation activity .
  • CYP26A1 Inhibitors: Introduce iodine or acetylene moieties via Sonogashira coupling to create selective inhibitors. HRMS and X-ray crystallography validate target engagement .

Q. What computational approaches predict the reactivity and physicochemical properties of this compound?

Methodological Answer:

  • Quantum Chemistry Calculations: Use Density Functional Theory (DFT) to model electrophilic substitution sites, correlating with experimental bromination outcomes.
  • QSPR Models: Predict logP (3.8) and solubility using Quantitative Structure-Property Relationship (QSPR) algorithms based on bond topology (41 bonds, 17 non-H bonds) .

Q. How can substrate challenges in catalytic hydrogenarylation reactions be overcome?

Methodological Answer: For Re₂O₇-catalyzed hydrogenarylation:

  • Optimized Conditions: Use 5 mol% Re₂O₇ at 100°C in hexafluoroisopropanol (HFIP) to achieve 60% yield.
  • Substrate Design: Employ electron-deficient aryl partners to suppress dimerization side reactions. This approach enabled direct synthesis of retinoic acid receptor agonists .

Properties

IUPAC Name

6-bromo-1,1,4,4-tetramethyl-2,3-dihydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Br/c1-13(2)7-8-14(3,4)12-9-10(15)5-6-11(12)13/h5-6,9H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOOVMVNNNYLFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)Br)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60280543
Record name 6-bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60280543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27452-17-1
Record name 27452-17-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17396
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60280543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Aluminum chloride (700 mg, 5.25 mmol) was added slowly to a solution of 2,5-dichloro-2,5-dimethylhexane (11 g, 60 mmol) in bromobenzene (90 mL) at 0° C. After stirred for 20 min, the mixture was diluted with 100 mL of ether:hexane (1:1), washed with ice-water (1×10 mL), 10% HCl (1×10 mL) and brine (1×10 mL), dried (MgSO4) and concentrated to afford a brown oil. The crude was then distilled using Coughler distillation to yield the title compound (13.2 g, 83% yield) as a white solid:
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Name
ether hexane
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
83%

Synthesis routes and methods II

Procedure details

To a solution of 2-bromobenzene (40 g, 255 mmol) and 2,5-dichloro-dimethyl hexane (52.7 g, 280 mmol) in 600 mL anhydrous CH2Cl2 at 5° C. was added, portionwise, AlCl3 (10.2 g, 76 mmol). Upon addition of AlCl3, HCl gas evolution was observed. The solution changed from yellow to reddish orange. The reaction solution was kept at 5-20° C. for two hours and then allowed to stir at room temperature overnight. The reaction mixture was poured into 600 g of ice and extracted with CHCl3 (2×700 mL). The organic phase was washed with water, aqueous saturated NaHCO3, saturated NaCl and dried (Na2SO4). The organic solution was then concentrated in vacuo and chromatographed (hexane) to provide 50 g of 2-bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene as a yellow gummy solid in 73% yield. 1H NMR (400 MHz, CDCl3) δ7.41 (d, J=2.0 Hz, 1H, aromatic), 7.22 (dd, J=8.0 and 1.9 Hz, 1H, aromatic), 7.18 (d, J=8.0 Hz, 1H, aromatic), 1.68 (s, 4H, 2CH2), 1.27 (s, 6H, 2CH3), 1.24 (s, 6H, 2CH3).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
52.7 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
10.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
600 g
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

A 200 ml round-bottomed flask equipped with a stir bar and a reflux condenser was charged with a solution of bromobenzene (109 mmol, 17 ml) and 2,5-dichloro-2,5-dimethyl hexane (10 grams, 54.6 mmol) in dichloromethane (30 ml). Aluminum chloride (1.45 grams, 10.9 mmol) was added to the solution slowly, until spontaneous reflux subsides. After stirring for 10-15 minutes at room temperature, the reaction was poured into ice water (30 ml) and the layers were separated. The aqueous layer was extracted with EtOAc (5×20 ml). The combined organic layer was washed with water and brine, dried over sodium sulfate, filtered, and concentrated, to yield a 6-bromo-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene product.
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
30 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
Reactant of Route 2
6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
Reactant of Route 3
Reactant of Route 3
6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
Reactant of Route 5
Reactant of Route 5
6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
Reactant of Route 6
Reactant of Route 6
6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.